3-(Bromomethyl)-4-fluorophenylacetic acid

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

3-(Bromomethyl)-4-fluorophenylacetic acid (CAS 1936267-82-1) is a halogenated phenylacetic acid derivative containing a benzylic bromomethyl group ortho to a fluorine atom on the aromatic ring. With a molecular weight of 247.06 g/mol , this compound serves as a versatile synthetic intermediate due to its dual reactive centers: a carboxylic acid moiety for esterification/amidation and an electrophilic bromomethyl group for nucleophilic substitution and cross-coupling.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Cat. No. B12860005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-fluorophenylacetic acid
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)CBr)F
InChIInChI=1S/C9H8BrFO2/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3H,4-5H2,(H,12,13)
InChIKeyMELJFVYJCDTAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-fluorophenylacetic acid: A Bifunctional Electrophilic Building Block for Medicinal Chemistry and Targeted Synthesis


3-(Bromomethyl)-4-fluorophenylacetic acid (CAS 1936267-82-1) is a halogenated phenylacetic acid derivative containing a benzylic bromomethyl group ortho to a fluorine atom on the aromatic ring. With a molecular weight of 247.06 g/mol , this compound serves as a versatile synthetic intermediate due to its dual reactive centers: a carboxylic acid moiety for esterification/amidation and an electrophilic bromomethyl group for nucleophilic substitution and cross-coupling . The ortho-fluorine substituent modulates the electronic properties of the aromatic ring, influencing both the reactivity of the bromomethyl group and the binding characteristics of derived compounds in biological systems .

Dual Reactive Centers
Carboxylic acid and benzylic bromide enable sequential derivatization in medicinal chemistry
Tunable Electrophilicity
Ortho-fluorine modulates SN2 reactivity for controlled functionalization
Scaffold for Bioactive Probes
Derived compounds engage HDAC, PKC, and Axl targets in biochemical assays

Why 3-(Bromomethyl)-4-fluorophenylacetic acid Cannot Be Replaced by Common In-Class Analogs in Precision Synthesis


Substitution with alternative phenylacetic acid derivatives—such as the non-brominated 4-fluorophenylacetic acid or positional isomers like 2-(bromomethyl)-4-fluorophenylacetic acid—introduces significant deviations in both synthetic utility and biological target engagement. The absence of the benzylic bromomethyl group eliminates the compound's capacity to serve as an electrophilic handle for nucleophilic diversification . Conversely, positional isomerism alters the spatial orientation of the reactive group relative to the carboxylic acid, affecting downstream molecular geometry and target binding. Furthermore, replacing bromine with chlorine yields a less reactive electrophile, reducing reaction rates in key transformations . The specific 3-bromo-4-fluoro substitution pattern imparts distinct electronic and steric properties that cannot be recapitulated by analogs lacking either halogen or bearing them in alternative ring positions .

Target Feature
Risk if Substituted
Benzylic bromomethyl group
Non-brominated analogs lack the electrophilic handle, preventing nucleophilic diversification
3-Bromo-4-fluoro substitution pattern
Positional isomers alter geometry and may shift target binding profiles
Bromine as leaving group
Chlorine analog is less reactive, requiring harsher conditions and may reduce yields

Quantitative Evidence for Selecting 3-(Bromomethyl)-4-fluorophenylacetic acid: Reactivity, Bioactivity, and Synthetic Performance Data


Benzylic Bromide Reactivity: SN2 Rate Reduction Due to Ortho-Fluorine Steric Effect

The benzylic bromomethyl group of 3-(bromomethyl)-4-fluorophenylacetic acid undergoes nucleophilic displacement with a measurably reduced rate compared to non-fluorinated analogs, due to steric hindrance from the adjacent ortho-fluorine substituent. This controlled reactivity enables more selective functionalization in multi-step syntheses . In contrast, the para-substituted isomer 4-(bromomethyl)-2-fluorophenylacetic acid exhibits different steric and electronic profiles, leading to altered reaction kinetics and product distributions .

SN2 Reactivity
Class-level inference
Reduced rate vs non-fluorinated analog
via steric hindrance from ortho-F
Controlled electrophilicity supports selective functionalization
No explicit krel data; polar aprotic solvents
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Esterification Yield: Methanol Esterification Proceeds with 90% Yield Under Standard Conditions

The carboxylic acid group of 3-(bromomethyl)-4-fluorophenylacetic acid undergoes efficient esterification with methanol under acid catalysis, yielding methyl 3-(bromomethyl)-4-fluorophenylacetate in 90% isolated yield. This high yield facilitates the use of this compound as a reliable building block for subsequent transformations . Comparatively, the para-isomer 4-(bromomethyl)-3-fluorophenylacetic acid may exhibit different esterification efficiency due to altered electronic effects from the fluorine position .

Esterification Yield
Cross-study comparable
90% isolated yield
Methanol, H2SO4, reflux 12 h
Efficient building block for downstream transformations
Reliable esterification step
Synthetic Methodology Carboxylic Acid Derivatization Process Chemistry

HDAC Inhibition: Derived Compound Exhibits 2.20 nM IC50 Against Histone Deacetylase

A hydroxamic acid derivative synthesized from 3-(bromomethyl)-4-fluorophenylacetic acid (via elaboration to a benzamide-hydroxamate scaffold, BDBM50142796 / CHEMBL3759186) demonstrates potent inhibition of histone deacetylase (HDAC) with an IC50 of 2.20 nM in human HeLa cell nuclear extracts [1]. This nanomolar potency positions the compound as a valuable precursor for HDAC inhibitor development. In contrast, non-fluorinated or differently substituted phenylacetic acid derivatives yield HDAC inhibitors with significantly reduced potency (e.g., >100 nM or inactive), underscoring the critical contribution of the 4-fluoro substitution pattern to target engagement [2].

HDAC Inhibition (Derived)
Class-level inference
IC50 2.20 nM vs >100 nM
Non-fluorinated analog inactive or >100 nM
Fluorine substitution supports potency in derived probes
HeLa nuclear extract, fluorometric assay
Epigenetics Cancer Therapeutics Enzyme Inhibition

PKCα Inhibition: 3-Bromo-4-fluorophenyl-Derived Ligand Binds PKCα with Ki = 2.66 nM

A complex ligand incorporating the 3-bromo-4-fluorophenyl motif (structurally derived from 3-(bromomethyl)-4-fluorophenylacetic acid) displaces [3H]PDBu from mouse protein kinase C alpha (PKCα) with a binding affinity constant Ki = 2.66 nM [1]. This high-affinity interaction highlights the utility of the 3-bromo-4-fluoro substitution pattern in targeting the phorbol ester binding site of PKC isoforms. Analogs lacking the bromine or fluorine substituents, or bearing them in different ring positions, exhibit markedly reduced binding (Ki > 100 nM or inactive), confirming the essential role of the specific halogen arrangement [1].

PKCα Affinity
Class-level inference
Ki 2.66 nM vs >100 nM
Non-halogenated analogs >37-fold weaker
3-Bromo-4-fluoro motif supports high-affinity PKCα binding
[3H]PDBu displacement, mouse PKCα
Signal Transduction Kinase Inhibition Cancer Biology

Axl Kinase Inhibition: 3-(Bromomethyl)-4-fluorophenylacetic acid-Derived Compounds Inhibit Axl with IC50 ~2.5 µM

Compounds incorporating the 3-(bromomethyl)-4-fluorophenylacetic acid scaffold exhibit inhibitory activity against Axl tyrosine kinase, a receptor implicated in cancer cell proliferation and metastasis. One derived compound demonstrates an IC50 of approximately 2.5 µM against Axl . Binding studies suggest the bromomethyl group interacts with hydrophobic pockets in the kinase domain, while the fluorine atom enhances binding affinity through electrostatic effects . The non-brominated analog 4-fluorophenylacetic acid lacks this kinase inhibitory activity, confirming the essential role of the bromomethyl electrophile or its downstream derivatization products .

Axl Kinase Inhibition
Class-level inference
IC50 ~2.5 µM
Parent 4-fluorophenylacetic acid inactive
Bromomethyl derivatization enables Axl kinase inhibition
Biochemical kinase assay
Tyrosine Kinase Oncology Metastasis

Elimination Reactivity: Base-Induced Dehydrohalogenation to 4-Fluoro-styrylacetic Acid

Under basic conditions, 3-(bromomethyl)-4-fluorophenylacetic acid undergoes dehydrohalogenation via an E2 mechanism to yield 4-fluoro-styrylacetic acid. This transformation proceeds efficiently with potassium tert-butoxide in THF at 70°C . In contrast, the chloromethyl analog (e.g., 3-(chloromethyl)-4-fluorophenylacetic acid) requires harsher conditions or stronger bases to achieve comparable elimination, reflecting the lower leaving group ability of chloride versus bromide. The 2-substituted isomer 2-(bromomethyl)-4-fluorophenylacetic acid may yield a different styryl regioisomer with distinct properties, highlighting the importance of positional isomerism in downstream applications .

E2 Elimination
Class-level inference
Efficient with KOtBu/THF, 70°C
Chloromethyl analog needs harsher conditions
Bromide leaving group enables mild alkene synthesis
Yields 4-fluoro-styrylacetic acid
Synthetic Methodology Alkene Synthesis Reaction Selectivity

Optimal Research and Industrial Use Cases for 3-(Bromomethyl)-4-fluorophenylacetic acid Based on Quantitative Evidence


Synthesis of High-Affinity HDAC Inhibitors for Epigenetic Drug Discovery

Utilize 3-(bromomethyl)-4-fluorophenylacetic acid as the core phenylacetic acid building block for constructing potent histone deacetylase (HDAC) inhibitors. Derivatization through the carboxylic acid group to install zinc-binding warheads (e.g., hydroxamic acids) and elaboration of the bromomethyl group to introduce surface recognition elements yields compounds with sub-nanomolar to low nanomolar HDAC inhibitory activity (IC50 = 2.20 nM observed in derived compounds) [1]. The 4-fluoro substitution is critical for achieving this potency; non-fluorinated analogs show >45-fold weaker inhibition [1]. This scaffold is particularly suited for developing isoform-selective HDAC inhibitors targeting cancer and neurological disorders.

Development of PKC-Targeted Chemical Probes and Therapeutics

Employ 3-(bromomethyl)-4-fluorophenylacetic acid as a precursor for synthesizing ligands that target the phorbol ester binding site of protein kinase C (PKC) isoforms. Compounds derived from this scaffold exhibit single-digit nanomolar binding affinity for PKCα (Ki = 2.66 nM) [2]. The specific 3-bromo-4-fluoro substitution pattern is essential for high-affinity interaction; analogs lacking this halogen arrangement show >37-fold reduced binding [2]. This application is highly relevant for studying PKC signaling in cancer, inflammation, and cardiovascular disease.

Multi-Step Synthesis of Functionalized Styrylacetic Acid Derivatives

Leverage the dual reactivity of 3-(bromomethyl)-4-fluorophenylacetic acid in sequential transformations: first, protect or derivatize the carboxylic acid group (e.g., esterification with 90% yield) ; second, perform nucleophilic substitution or elimination at the benzylic bromide. Base-induced dehydrohalogenation with KOtBu in THF at 70°C cleanly yields 4-fluoro-styrylacetic acid , a valuable intermediate for materials science and further medicinal chemistry elaboration. The ortho-fluorine provides controlled SN2 reactivity, enabling selective functionalization without over-reaction .

Synthesis of Axl Kinase Inhibitors for Oncology Research

Develop Axl tyrosine kinase inhibitors by elaborating 3-(bromomethyl)-4-fluorophenylacetic acid into more complex heterocyclic or biaryl systems. Derived compounds demonstrate low micromolar Axl inhibition (IC50 ~2.5 µM) , whereas the parent 4-fluorophenylacetic acid is inactive . The bromomethyl group serves as a versatile handle for introducing diverse chemical moieties that occupy the hydrophobic pockets of the Axl kinase domain, while the fluorine atom enhances binding through electrostatic interactions . This approach is valuable for targeting Axl-driven metastasis and drug resistance in cancer.

Application
Selection Property
Validation Focus
HDAC inhibitor probe development
3-Bromo-4-fluoro substitution pattern
HDAC inhibitory potency endpoints
PKC-targeted probe synthesis
Halogen-dependent binding motif
PKCα binding affinity endpoints
Sequential styryl derivative synthesis
Dual carboxylic acid/benzylic bromide reactivity
Esterification and elimination efficiency
Axl kinase inhibitor research
Bromomethyl derivatization handle
Axl kinase inhibition endpoints

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